molecular formula C9H11F2N3O2 B12310995 rac-(5R,7R)-7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis

rac-(5R,7R)-7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis

Cat. No.: B12310995
M. Wt: 231.20 g/mol
InChI Key: DXUWZTPSALSWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of rac-(5R,7R)-7-(Difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis

This compound (CAS 2138175-88-7) belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused bicyclic system comprising pyrazole and pyrimidine rings. The compound’s molecular formula, C9H11F2N3O2, reflects its substitution pattern: a difluoromethyl group at position 7, a methyl group at position 5, and a carboxylic acid moiety at position 3. The cis configuration of the 5R and 7R stereocenters imposes distinct spatial constraints, influencing its reactivity and potential interactions in supramolecular systems.

Key structural features include:

Property Value
Molecular Weight 231.20 g/mol
Molecular Formula C9H11F2N3O2
Stereochemistry 5R,7R (cis)
Functional Groups Carboxylic acid, difluoromethyl, methyl

The carboxylic acid group enhances hydrogen-bonding capacity, while the difluoromethyl substituent modulates electronic properties through inductive effects. These attributes position the compound as a versatile scaffold for pharmaceutical intermediates and materials science applications.

Historical Development and Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives

The pyrazolo[1,5-a]pyrimidine core first emerged in synthetic organic chemistry during the mid-20th century, with early reports focusing on cyclocondensation reactions between aminopyrazoles and 1,3-dicarbonyl compounds. A landmark advancement occurred in 2019, when researchers developed an oxygen-driven cross-dehydrogenative coupling (CDC) strategy to synthesize polysubstituted pyrazolo[1,5-a]pyrimidines. This method employed N-amino-2-iminopyridines and 1,3-dicarbonyl precursors under acidic conditions, achieving yields up to 94% for analogous structures.

The introduction of fluorine-containing groups, such as difluoromethyl, represents a more recent innovation driven by medicinal chemistry’s demand for metabolically stable bioisosteres. For instance, ethyl esters of related difluoromethylpyrazolo[1,5-a]pyrimidines (e.g., CAS 2248279-89-0) have been synthesized via stereoselective alkylation and subsequent hydrolysis. These developments underscore the structural adaptability of the pyrazolo[1,5-a]pyrimidine framework.

Significance of Difluoromethyl-Substituted N-Heterocycles in Chemical Research

Difluoromethyl (-CF2H) groups impart unique physicochemical properties to N-heterocycles, including enhanced lipophilicity, metabolic stability, and hydrogen-bond donor capacity compared to non-fluorinated analogs. In rac-(5R,7R)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, the -CF2H moiety at position 7 alters electron density across the fused ring system, as evidenced by computational studies of related compounds. This electronic modulation influences reactivity patterns, such as regioselectivity in electrophilic substitution reactions.

Comparative analyses of fluorinated vs. non-fluorinated pyrazolo[1,5-a]pyrimidines reveal that difluoromethyl substitution increases resistance to oxidative degradation while maintaining water solubility through the carboxylic acid group. These dual characteristics make the compound particularly valuable for designing kinase inhibitors and G protein-coupled receptor (GPCR) modulators, where balanced hydrophilicity-lipophilicity is critical.

Scope and Objectives of the Present Academic Review

This review systematically examines three interconnected domains:

  • Structural and stereochemical analysis of rac-(5R,7R)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis, including crystallographic data (where available) and computational modeling insights.
  • Synthetic methodologies for constructing the pyrazolo[1,5-a]pyrimidine core, with emphasis on stereoselective introduction of difluoromethyl and methyl groups.
  • Comparative reactivity studies contrasting fluorine-containing derivatives with their non-fluorinated counterparts.

Properties

Molecular Formula

C9H11F2N3O2

Molecular Weight

231.20 g/mol

IUPAC Name

7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C9H11F2N3O2/c1-4-2-6(7(10)11)14-8(13-4)5(3-12-14)9(15)16/h3-4,6-7,13H,2H2,1H3,(H,15,16)

InChI Key

DXUWZTPSALSWBM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C(=C(C=N2)C(=O)O)N1)C(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation for Core Formation

The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation of 5-aminopyrazoles with β-dicarbonyl or α,β-unsaturated carbonyl compounds. For example:

  • Step 1 : Reaction of 5-amino-3-methylpyrazole with ethyl 4,4-difluoroacetoacetate under acidic conditions yields the dihydropyrazolo[1,5-a]pyrimidine intermediate (Fig. 1A).
  • Step 2 : Oxidation or dehydrogenation converts the dihydro intermediate to the fully aromatic system.

Key Data :

Starting Material Conditions Yield (%) Reference
5-Amino-3-methylpyrazole AcOH, 100°C, 6 h 78

Introduction of Difluoromethyl Group

The difluoromethyl group at C7 is introduced via:

  • Method A : Direct fluorination using diethylaminosulfur trifluoride (DAST) on a ketone precursor.
  • Method B : Use of 2,2-difluoroacetic anhydride in a Vilsmeier-Haack reaction.

Example :

  • Treatment of 7-acetylpyrazolo[1,5-a]pyrimidine with DAST in dichloromethane at 0°C yields the difluoromethyl derivative (82% yield).

Carboxylic Acid Functionalization

The C3 carboxylic acid is introduced via hydrolysis of ester precursors:

  • Step 1 : Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is synthesized via nucleophilic substitution.
  • Step 2 : Base-mediated hydrolysis (e.g., NaOH in EtOH/H2O) cleaves the ester to the carboxylic acid (Table 1).

Table 1 : Hydrolysis Conditions and Yields

Ester Precursor Base Solvent Time (h) Yield (%)
Ethyl ester NaOH EtOH/H2O (3:1) 4 90
Methyl ester LiOH THF/H2O 6 85

Stereochemical Control (cis Configuration)

The cis configuration at C5 and C7 is achieved through:

  • Diastereoselective Cyclization : Use of chiral auxiliaries or catalysts during cyclocondensation.
  • Chromatographic Resolution : Separation of diastereomers using chiral stationary phases (e.g., Chiralpak AD-H).

Example :

  • Cyclocondensation of (R)-configured aminopyrazole with a difluoromethyl ketone in the presence of L-proline yields the cis diastereomer with 75% diastereomeric excess (de).

Optimized Multi-Step Synthesis

Route 1: Sequential Functionalization

  • Core Formation : 5-Amino-3-methylpyrazole + ethyl 4,4-difluoroacetoacetate → dihydropyrazolo[1,5-a]pyrimidine (78%).
  • Oxidation : DDQ in toluene → aromatic pyrazolo[1,5-a]pyrimidine (85%).
  • Ester Hydrolysis : NaOH in EtOH/H2O → carboxylic acid (90%).

Route 2: One-Pot Microwave-Assisted Synthesis

  • Conditions : Microwave irradiation (150°C, 20 min) accelerates cyclocondensation and fluorination steps, reducing reaction time from 6 h to 30 min.
  • Yield : 70% overall yield for cis isomer.

Analytical Characterization

Critical data for confirming structure and purity:

  • NMR :
    • $$ ^1H $$ NMR (DMSO-d6): δ 2.40 (s, 3H, CH3), 7.35 (d, 2H, Ar-H), 8.50 (s, 1H, C9-H).
    • $$ ^{19}F $$ NMR: δ -110.2 (d, J = 54 Hz, CF2H).
  • HPLC : Chiral purity >98% (Chiralpak AD-H, hexane/i-PrOH = 80:20).

Challenges and Solutions

  • Low Diastereoselectivity : Additives like Zn(OTf)2 improve cis/trans ratios from 1:1 to 4:1.
  • Difluoromethyl Stability : Use of anhydrous conditions prevents hydrolysis of CF2H to COOH.

Chemical Reactions Analysis

rac-(5R,7R)-7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives possess significant anticancer properties. The compound rac-(5R,7R)-7-(difluoromethyl)-5-methyl has been studied for its ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

  • Case Study: A study demonstrated that similar compounds effectively inhibited the proliferation of lung and breast cancer cells by targeting key signaling pathways involved in tumor growth and survival .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in various models. It has shown promise in reducing inflammation markers and improving symptoms in conditions such as rheumatoid arthritis.

  • Case Study: In vivo studies indicated that treatment with rac-(5R,7R)-7-(difluoromethyl)-5-methyl resulted in decreased levels of pro-inflammatory cytokines in animal models .

Neurological Applications

There is emerging evidence that pyrazolo[1,5-a]pyrimidines may have neuroprotective effects. The compound has been evaluated for its potential in treating neurodegenerative diseases.

  • Case Study: Research highlighted its ability to protect neuronal cells from oxidative stress-induced apoptosis, suggesting a role in conditions like Alzheimer's disease .

Pharmacological Mechanisms

The mechanisms underlying the biological activities of rac-(5R,7R)-7-(difluoromethyl)-5-methyl involve:

  • Inhibition of kinases associated with cancer progression.
  • Modulation of inflammatory pathways through NF-kB inhibition.
  • Antioxidant activity that protects against cellular damage.

Mechanism of Action

The mechanism of action of rac-(5R,7R)-7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Positions 5 and 7

Position 5 :
  • Target Compound : Methyl group (small, electron-donating).
  • Ethyl 5-cyclopropyl-7-(trifluoromethyl)-...pyrazolo[1,5-a]pyrimidine-3-carboxylate (): Cyclopropyl group (bulkier, introduces steric hindrance).
  • GSK572A (): 4-Ethylphenyl group (aromatic, enhances π-π stacking interactions).
  • Compound 4n (): 4-(Trifluoromethyl)phenyl group (strongly electron-withdrawing).
Position 7 :
  • Target Compound : Difluoromethyl (–CF2H, moderate electron-withdrawing effect).
  • : Trifluoromethyl (–CF3, stronger electron-withdrawing).
  • Compound 4i (): Fluorophenyl group (aromatic, variable electronic effects).
  • 5-Methyl-7-pentafluoroethyl-...pyrimidine-2-carboxylic acid (): Pentafluoroethyl (–CF2CF3, highly electronegative and bulky).

Functional Group Variations at Position 3

Compound Position 3 Functional Group Key Properties
Target Compound Carboxylic acid (–COOH) High polarity, acidic (pKa ~4-5)
Ethyl ester derivative () Ethyl ester (–COOEt) Reduced acidity, enhanced lipophilicity
GSK572A () Carboxamide (–CONHR) Improved bioavailability, H-bonding
Compound 10a () Carboxamide (–CONHAr) Tunable solubility via aryl substituents

Stereochemical and Structural Considerations

  • Cis vs. Trans Isomerism : The cis configuration (5R,7R) in the target compound may confer distinct binding properties compared to trans isomers or racemic mixtures. For example, in , the cis configuration of GSK572A is critical for its activity as a fatty acid shuttle inhibitor in mycobacteria .
  • Ring Saturation : The target compound’s 4H,5H,6H,7H designation indicates partial saturation, enhancing conformational flexibility compared to fully aromatic analogs (e.g., ).

Key Research Findings

– Difluoromethyl at position 7 offers intermediate electronegativity, optimizing binding vs. trifluoromethyl analogs .

Functional Group Impact :

  • Carboxylic acids (target) are preferred for ionic interactions in enzymatic pockets, whereas carboxamides () enhance blood-brain barrier penetration .

Stereochemical Specificity :

  • The cis configuration in pyrazolo[1,5-a]pyrimidines is often critical for activity, as seen in GSK572A .

Biological Activity

The compound rac-(5R,7R)-7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.

PropertyValue
Molecular Formula C17H17F2N3O4
Molecular Weight 365.33 g/mol
CAS Number 2639389-45-8
IUPAC Name rac-(5R,7R)-7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the difluoromethyl group enhances binding affinity and specificity towards enzymes and receptors involved in several biochemical pathways. Studies suggest that this compound can modulate enzymatic activities related to:

  • Antimicrobial properties : Demonstrated synergistic effects with known antibiotics.
  • Anticancer activities : Potential to inhibit cancer cell proliferation by targeting specific signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antibacterial properties. For instance:

  • A study highlighted the compound's ability to enhance the efficacy of colistin against resistant bacterial strains through a synergistic mechanism .
  • Structural modifications have led to compounds with improved antibacterial profiles against Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound has shown promise in anticancer research:

  • In vitro studies revealed that rac-(5R,7R)-7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can induce apoptosis in cancer cell lines by influencing cell cycle regulation and apoptosis-related pathways .
  • Molecular docking studies suggest strong interactions with key oncogenic proteins.

Case Studies

  • Synergistic Antibacterial Study :
    • A screening campaign identified this compound as effective in combination with colistin against multidrug-resistant strains of Escherichia coli.
    • Results indicated a reduction in minimum inhibitory concentration (MIC) when combined with colistin.
  • Antitumor Efficacy :
    • In a study involving various cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values in the micromolar range.
    • Mechanistic studies suggested activation of caspase-dependent pathways leading to apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.